molecular formula C15H24N2O B5311193 N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5311193
M. Wt: 248.36 g/mol
InChI Key: VCKJOTCFUKWFLI-VQHVLOKHSA-N
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Description

N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a trimethylethane-1,2-diamine moiety

Properties

IUPAC Name

N'-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(2)12-13-17(3)11-7-9-14-8-5-6-10-15(14)18-4/h5-10H,11-13H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJOTCFUKWFLI-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-N,N,N’-trimethylethane-1,2-diamine stands out due to its unique combination of a methoxyphenyl group and a trimethylethane-1,2-diamine moiety, which imparts distinct chemical and biological properties

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